molecular formula C23H22O4 B11152116 3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one

Cat. No.: B11152116
M. Wt: 362.4 g/mol
InChI Key: UNEKKUFDUKADPZ-UHFFFAOYSA-N
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Description

3-(1-Methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex heterocyclic compound featuring a fused cycloheptane-chromenone core substituted with a 1-methyl-2-oxo-2-phenylethoxy group at position 3. Its structure combines a partially saturated seven-membered ring fused to a chromenone system (a coumarin-like scaffold) and a bulky aromatic substituent. The compound’s CAS number is 307549-78-6, and it is recognized under multiple synonyms, including 3-[(1-oxo-1-phenylpropan-2-yl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one .

Properties

Molecular Formula

C23H22O4

Molecular Weight

362.4 g/mol

IUPAC Name

3-(1-oxo-1-phenylpropan-2-yl)oxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one

InChI

InChI=1S/C23H22O4/c1-15(22(24)16-8-4-2-5-9-16)26-17-12-13-19-18-10-6-3-7-11-20(18)23(25)27-21(19)14-17/h2,4-5,8-9,12-15H,3,6-7,10-11H2,1H3

InChI Key

UNEKKUFDUKADPZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C4=C(CCCCC4)C(=O)O3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the chromene core: This can be achieved through a cyclization reaction involving a suitable phenolic compound and an aldehyde under acidic conditions.

    Introduction of the tetrahydrocyclohepta ring: This step involves the formation of a seven-membered ring through a series of cyclization and reduction reactions.

    Attachment of the 1-methyl-2-oxo-2-phenylethoxy group: This is usually done through an etherification reaction, where the phenolic hydroxyl group of the chromene core reacts with a suitable alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: The phenolic hydroxyl group can undergo nucleophilic substitution reactions to form various ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Alkyl halides or acyl chlorides are commonly used for etherification or esterification reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in various assays for its antioxidant, anti-inflammatory, and antimicrobial properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure allows for the design of materials with enhanced stability, reactivity, or other desired characteristics.

Mechanism of Action

The mechanism of action of 3-(1-methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one involves its interaction with various molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are often mediated through the modulation of specific signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of tetrahydrocyclohepta[c]chromenone derivatives, which vary in substituents and functional groups. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison of Tetrahydrocyclohepta[c]chromenone Derivatives

Compound Name Molecular Formula CAS Number Substituents/Functional Groups Key Properties/Notes References
3-(1-Methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one C₂₃H₂₂O₄ (inferred) 307549-78-6 1-Methyl-2-oxo-2-phenylethoxy at position 3 Bulky aromatic substituent; likely lipophilic
3-Hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one C₁₄H₁₄O₃ 83688-44-2 Hydroxy group at position 3 Simpler structure; polar due to -OH group
3-Hydroxy-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one C₁₅H₁₆O₃ 431983-60-7 Hydroxy and methyl groups at positions 3 and 4 Increased steric hindrance vs. unsubstituted
2-Hydroxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one C₁₂H₁₂O₂ 17573-24-9 Hydroxy group on a benzoannulene system Smaller ring system; distinct chromophore

Structural Differences

  • Substituent Complexity : The target compound’s 1-methyl-2-oxo-2-phenylethoxy group introduces significant steric bulk and aromaticity compared to simpler hydroxy or methyl-hydroxy analogs (e.g., CAS 83688-44-2 or 431983-60-7) . This substituent likely enhances lipophilicity, influencing solubility and membrane permeability.
  • Ring Saturation: All analogs share a tetrahydrocyclohepta[c]chromenone core, but benzoannulene derivatives (e.g., CAS 17573-24-9) feature smaller fused-ring systems, altering electronic properties .

Physicochemical Properties

  • Reactivity: The 2-oxo group in the substituent may participate in keto-enol tautomerism or act as a hydrogen-bond acceptor, influencing binding affinity in biological systems .

Biological Activity

3-(1-Methyl-2-oxo-2-phenylethoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its synthesis, pharmacological properties, and biological effects, with a focus on case studies and research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The most common methods include the use of cyclization reactions and the incorporation of various functional groups to enhance biological activity. The synthesis pathway often utilizes starting materials that are readily available in the laboratory setting.

Pharmacological Properties

Research indicates that this compound exhibits a range of pharmacological activities:

  • Antioxidant Activity : Studies have shown that it possesses significant antioxidant properties, which can be beneficial in mitigating oxidative stress in biological systems.
  • Anti-inflammatory Effects : It has been reported to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases.
  • Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of cancer cells. For instance, it has demonstrated cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.

Case Studies

  • Study on Antioxidant Activity : A study evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. The results indicated a strong scavenging ability comparable to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Effects in Animal Models : In a controlled experiment involving rats induced with inflammation via carrageenan injection, treatment with the compound significantly reduced paw edema compared to the control group. This suggests its potential role as an anti-inflammatory agent.
  • Cytotoxicity in Cancer Cell Lines : The compound was tested against various cancer cell lines (e.g., MCF-7 for breast cancer and PC-3 for prostate cancer). Results showed IC50 values indicating effective inhibition of cell growth at micromolar concentrations.

Research Findings

The following table summarizes key research findings related to the biological activity of the compound:

Study FocusMethodologyKey Findings
Antioxidant ActivityDPPH and ABTS assaysSignificant free radical scavenging ability
Anti-inflammatory EffectsEdema model in ratsReduced paw swelling compared to control
CytotoxicityMTT assay on cancer cell linesIC50 values in low micromolar range

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